molecular formula C11H12BrNO4 B5844483 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene

1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene

Cat. No. B5844483
M. Wt: 302.12 g/mol
InChI Key: SUUZKWDKJAWKJT-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene, also known as BEMNB, is a chemical compound that belongs to the class of nitrovinylbenzene derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene involves the reaction of the nitrovinyl group with thiols to form a Michael adduct. This reaction is highly selective and occurs under mild conditions, making 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene a useful tool for detecting thiols in complex biological systems. The resulting adduct emits a fluorescent signal that can be detected using standard fluorescence microscopy techniques.
Biochemical and Physiological Effects:
1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene has been shown to selectively react with thiols in biological systems, making it a useful tool for studying thiol-related processes. However, it is important to note that 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene may also react with other nucleophiles, such as amines and imidazoles, which could potentially lead to false-positive results. Additionally, the use of 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene in vivo may be limited by its potential toxicity and lack of specificity for certain thiols.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene as a fluorescent probe is its high selectivity for thiols. This allows for the detection of thiols in complex biological systems with minimal interference from other biomolecules. Additionally, 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene is relatively easy to synthesize and has a high quantum yield, making it a cost-effective and efficient tool for studying thiol-related processes.
However, there are also some limitations to using 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene in lab experiments. One limitation is its potential toxicity, which could limit its use in vivo. Additionally, 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene may not be specific for certain thiols, which could lead to false-positive results. Finally, the synthesis of 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene is a multistep process that requires careful optimization of reaction conditions, which could limit its scalability for large-scale experiments.

Future Directions

There are several future directions for the study of 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene. One potential direction is the development of new derivatives that have improved selectivity and sensitivity for specific thiols. Another direction is the use of 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene in combination with other fluorescent probes to study complex biological systems. Finally, the use of 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene in vivo could be further explored to determine its potential as a diagnostic tool for thiol-related diseases.

Synthesis Methods

The synthesis of 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene involves the reaction of 1,2-dibromoethane with 3-methoxy-4-ethoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-nitrovinylbenzene in the presence of a base to yield 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene. The overall synthesis is a multistep process that requires careful optimization of reaction conditions to achieve high yield and purity.

Scientific Research Applications

1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene has been studied for its potential use as a fluorescent probe for detecting thiols in biological systems. Thiols are important biomolecules that play a critical role in many physiological processes, including antioxidant defense and redox signaling. 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene has been shown to selectively react with thiols and emit a fluorescent signal, making it a useful tool for studying thiol-related processes in vivo and in vitro.

properties

IUPAC Name

1-bromo-2-ethoxy-3-methoxy-5-[(E)-2-nitroethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-3-17-11-9(12)6-8(4-5-13(14)15)7-10(11)16-2/h4-7H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUZKWDKJAWKJT-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=C[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C/[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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